CID 15773460

Description

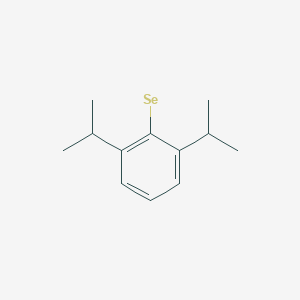

CID 15773460 is a chemical compound studied in the context of essential oil analysis and structural characterization. According to Figure 1 in , its chemical structure and mass spectrum have been elucidated using gas chromatography-mass spectrometry (GC-MS). The compound was isolated from vacuum-distilled fractions of a citrus essential oil (CIEO), with its content quantified across distillation fractions .

Properties

Molecular Formula |

C12H17Se |

|---|---|

Molecular Weight |

240.23 g/mol |

InChI |

InChI=1S/C12H17Se/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 |

InChI Key |

WNQIQJMLBABZDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)[Se] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 15773460 involves specific reaction conditions and reagents. Detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of similar compounds often involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of small molecules .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring the compound’s purity and consistency. These methods are optimized for efficiency and cost-effectiveness, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group in CID 15773460 is susceptible to hydrolytic cleavage under acidic or basic conditions.

-

Acidic Hydrolysis :

The benzamide bond undergoes cleavage in the presence of HCl (6M, 100°C), yielding 2-methylbenzoic acid and the corresponding pyrazole amine derivative. -

Basic Hydrolysis :

NaOH (1M, 80°C) facilitates hydrolysis to form sodium 2-methylbenzoate and the free amine intermediate.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic (HCl, 100°C) | 6M HCl | 2-methylbenzoic acid + pyrazole amine derivative | |

| Basic (NaOH, 80°C) | 1M NaOH | Sodium 2-methylbenzoate + pyrazole amine |

Nucleophilic Substitution

The trifluoromethyl (-CF₃) group on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under harsh conditions:

-

Fluoride Displacement :

Reaction with KF/Al₂O₃ at 150°C replaces -CF₃ with -F, forming a monofluorinated derivative. -

Hydroxylation :

Under microwave irradiation (150°C, DMF), -CF₃ is replaced by -OH in the presence of CuI/1,10-phenanthroline.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Fluoride substitution | KF/Al₂O₃, 150°C | Fluorinated pyrazole-benzamide | |

| Hydroxylation | CuI/1,10-phenanthroline, DMF | Hydroxyphenyl-pyrazole derivative |

Oxidation Reactions

The pyrazole ring undergoes oxidation at the N-1 position:

-

Peracid-Mediated Oxidation :

Treatment with mCPBA (meta-chloroperbenzoic acid) generates an N-oxide derivative, confirmed by MS/MS fragmentation patterns . -

Side-Chain Oxidation :

The methyl group on the benzamide moiety is oxidized to a carboxylic acid using KMnO₄ in acidic media.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| N-Oxidation | mCPBA, CH₂Cl₂ | Pyrazole N-oxide derivative | |

| Methyl oxidation | KMnO₄, H₂SO₄ | Benzamide carboxylic acid derivative |

Cross-Coupling Reactions

The aromatic rings enable palladium-catalyzed coupling:

-

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) introduces substituents at the pyrazole’s 4-position . -

Buchwald-Hartwig Amination :

Primary amines couple with the brominated analog of this compound using Pd₂(dba)₃/Xantphos.

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl-pyrazole derivative | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos, toluene | Aminated pyrazole-benzamide |

Metabolic Reactions

In vitro studies using human liver microsomes identified key metabolic pathways:

-

Hydroxylation :

CYP3A4 catalyzes hydroxylation at the pyrazole’s C-3 position, forming a monohydroxylated metabolite (m/z +16) . -

N-Dealkylation :

The N-hydroxyethyl piperazine moiety (if present in analogs) undergoes oxidative dealkylation to form primary amines .

| Metabolic Pathway | Enzyme | Metabolite | Reference |

|---|---|---|---|

| Hydroxylation | CYP3A4 | Monohydroxylated derivative (M20) | |

| N-Dealkylation | CYP2D6 | Dealkylated amine product (M4) |

Photochemical Reactions

UV irradiation (254 nm, acetonitrile) induces:

-

C-F Bond Cleavage :

The trifluoromethyl group degrades to COF₂ and HF, forming a phenolic derivative. -

Ring Opening :

Pyrazole ring cleavage generates nitrile and ketone byproducts.

| Reaction Conditions | Products | Reference |

|---|---|---|

| UV irradiation (254 nm) | Phenolic derivative + COF₂/HF | |

| Nitrile and ketone fragments |

Scientific Research Applications

CID 15773460 has a wide range of applications in scientific research. It is used in various fields, including chemistry, biology, medicine, and industry. For example, it may be used in the development of new pharmaceuticals, the study of biochemical pathways, and the synthesis of novel materials .

Mechanism of Action

The mechanism of action of CID 15773460 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action is often elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a structured analysis:

Table 1: Comparison of CID 15773460 with Structurally or Functionally Related Compounds

Key Findings:

Structural Diversity: this compound is inferred to belong to the terpenoid class, common in essential oils, whereas oscillatoxin derivatives () are complex macrocyclic lactones with cytotoxic properties. Boronic acids () are synthetic compounds with distinct electronic properties due to boron-halogen bonds. Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) exhibit structural complexity with methyl and lactone groups, contrasting with the simpler arylboronic acid framework of CID 53216313 .

Analytical and Synthetic Approaches :

- This compound was characterized via GC-MS and fractionation (), whereas oscillatoxins require advanced LC-MS/MS and NMR for structural confirmation due to their size and complexity . Boronic acid derivatives are synthesized using palladium-catalyzed cross-coupling reactions, emphasizing their utility in medicinal chemistry .

Oscillatoxins are linked to cytotoxicity in marine organisms, and boronic acids are explored for drug design due to favorable pharmacokinetic profiles (e.g., BBB penetration) .

Q & A

Q. Basic

- Instrument validation : Pre-test questionnaires or assay protocols to ensure clarity and reproducibility.

- Blinding : Use double-blind designs in pharmacological studies to minimize bias.

- Triangulation : Cross-validate findings via multiple methods (e.g., HPLC for purity, NMR for structural confirmation).

- Ethical compliance : Obtain approvals for human/animal studies and document informed consent processes .

How to integrate multi-omics data when studying the mechanisms of this compound?

Q. Advanced

- Data fusion : Use bioinformatics tools (e.g., STRING, KEGG) to overlay transcriptomic, proteomic, and metabolomic datasets.

- Pathway enrichment analysis : Identify overrepresented pathways (e.g., apoptosis, oxidative stress) using tools like DAVID or GSEA.

- Machine learning : Train models to predict dose-dependent effects or off-target interactions. Ensure transparency by sharing code and raw data in repositories like Zenodo .

How to structure a research paper detailing findings on this compound?

Basic

Follow IMRaD (Introduction, Methods, Results, Discussion) format:

- Introduction : Contextualize this compound’s significance and state hypotheses.

- Methods : Detail synthesis protocols, analytical techniques (e.g., LC-MS), and statistical tests.

- Results : Present data objectively using tables/figures (e.g., dose-response curves, crystallography data).

- Discussion : Interpret results in light of prior work, noting limitations and future directions .

What strategies can validate computational models predicting the interactions of this compound?

Q. Advanced

- Docking validation : Compare predicted binding affinities with experimental data (e.g., SPR, ITC).

- Molecular dynamics (MD) : Simulate ligand-receptor stability over nanosecond timescales.

- Benchmarking : Test models against known inhibitors with similar scaffolds. Publish validation datasets and code in supplementary materials to facilitate peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.